D-Propargylglycine
Overview
Description
D-Propargylglycine is a derivative of glycine, characterized by the presence of a propargyl group attached to the alpha carbonThe molecular formula of this compound is C5H7NO2, and it is known for its role as a synthetic intermediate and building block in organic synthesis .
Mechanism of Action
Target of Action
D-Propargylglycine (PAG) is a selective inhibitor used to investigate the biological functions of cystathionine γ-lyase (CSE) . CSE is an enzyme that catalyzes the formation of reactive sulfur species (RSS) . Pag also inhibits other pyridoxal-5′-phosphate (plp)-dependent enzymes such as methionine γ-lyase (mgl) and l-alanine transaminase (alt) .
Mode of Action
PAG interacts with its primary target, CSE, by inhibiting its enzymatic activity . This interaction results in the reduction of the formation of reactive sulfur species (RSS), which are produced by CSE .
Biochemical Pathways
The primary biochemical pathway affected by PAG is the transsulfuration pathway , where CSE plays a key role . CSE is involved in the metabolism of cysteine and the generation of cysteine persulfide (CysSSH) from cystine . By inhibiting CSE, PAG disrupts these processes, leading to changes in the levels of reactive sulfur species in the body .
Pharmacokinetics
It is known that pag is a potent inhibitor of cse and is sufficiently membrane-permeable to inhibit the enzymatic activity of human cse in living cells .
Result of Action
The inhibition of CSE by PAG leads to a decrease in the production of reactive sulfur species (RSS), which have multiple roles in biological systems . For example, hydrogen sulfide (H2S), a type of RSS, is involved in vasodilation, inflammation, angiogenesis, and exhibits antioxidant activity . Therefore, the action of PAG can lead to changes in these physiological processes.
Action Environment
Environmental factors such as chronic intermittent hypoxia (CIH), a condition associated with obstructive sleep apnea syndrome (OSAS), can influence the action of PAG . In a study, PAG was found to protect against myocardial injury induced by CIH through the inhibition of endoplasmic reticulum stress . This suggests that the efficacy and stability of PAG can be influenced by environmental conditions such as the presence of hypoxia .
Biochemical Analysis
Biochemical Properties
D-Propargylglycine interacts with several enzymes, proteins, and other biomolecules. It acts as an inhibitor of the enzyme transglutaminase, which is involved in the formation of cross-links between proteins . In addition, this compound inhibits the activity of several other enzymes, including cyclooxygenase, lipoxygenase, and phospholipase A2, which are involved in the formation of inflammatory mediators and the regulation of cell signaling pathways .
Cellular Effects
This compound has been shown to modulate the activity of various transcription factors and to affect the expression of genes involved in cell proliferation, differentiation, and apoptosis . It has anti-inflammatory, antioxidant, and anti-apoptotic effects . In a study on myocardial injury induced by chronic intermittent hypoxia, this compound was found to protect the myocardium against injury through inhibition of endoplasmic reticulum stress .
Molecular Mechanism
This compound has been widely used as a selective inhibitor to investigate the biological functions of cystathionine γ-lyase (CSE), which catalyzes the formation of reactive sulfur species (RSS) . This compound also inhibits other pyridoxal-5′-phosphate (PLP)-dependent enzymes such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT) .
Temporal Effects in Laboratory Settings
It is known that this compound has been used in various studies to investigate the biological functions of CSE .
Dosage Effects in Animal Models
The effects of this compound on animal models have been studied in the context of myocardial injury induced by chronic intermittent hypoxia
Metabolic Pathways
This compound is involved in the metabolism of cysteine, where it inhibits the enzyme CSE, which produces hydrogen sulfide (H2S) during the metabolism of cysteine . It also inhibits the activity of several other enzymes involved in the formation of inflammatory mediators and the regulation of cell signaling pathways .
Transport and Distribution
It is known that this compound can be used as a pharmacological agent for studying biochemical and physiological processes , suggesting that it can be transported and distributed within cells.
Subcellular Localization
Given its role as a pharmacological agent for studying biochemical and physiological processes , it is likely that this compound can interact with various subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Propargylglycine can be synthesized through several methods. One common approach involves the reaction of propargyl bromide with glycine in the presence of a base, such as sodium hydroxide. This reaction typically occurs under mild conditions and results in the formation of this compound. Another method involves the use of propargyl alcohol and glycine, catalyzed by a suitable catalyst, such as palladium or copper, to facilitate the coupling reaction .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: D-Propargylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert this compound into simpler compounds or intermediates.
Substitution: The propargyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield propargylglycine oxides, while reduction can produce simpler amino acids or derivatives .
Scientific Research Applications
D-Propargylglycine has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and intermediates.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Medicine: this compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or pathways.
Comparison with Similar Compounds
- L-C-Propargylglycine
- DL-Propargylglycine
- Fmoc-propargyl-Gly-OH
- Boc-propargyl-Gly-OH
Comparison: D-Propargylglycine is unique due to its specific stereochemistry and its ability to act as a suicide inhibitor of proline dehydrogenase. This distinguishes it from other propargylglycine derivatives, which may not exhibit the same level of specificity or potency in enzyme inhibition .
Properties
IUPAC Name |
(2R)-2-aminopent-4-ynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-2-3-4(6)5(7)8/h1,4H,3,6H2,(H,7,8)/t4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYHPLMPMRKMPD-SCSAIBSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30426335 | |
Record name | D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23235-03-2 | |
Record name | (2R)-2-Amino-4-pentynoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23235-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Propargylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023235032 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Propargylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30426335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-α-Propargylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPARGYLGLYCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2252QEF2PL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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